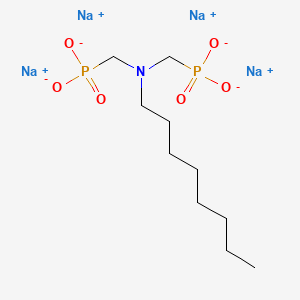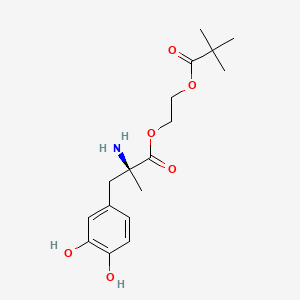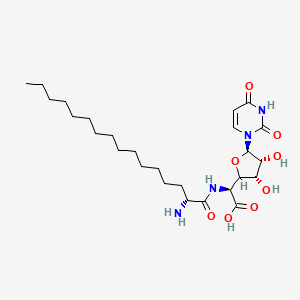
L-Tyrosine, 3-hydroxy-alpha-methyl-, 2-(2,2-dimethyl-1-oxopropoxy)ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Tyrosine, 3-hydroxy-alpha-methyl-, 2-(2,2-dimethyl-1-oxopropoxy)ethyl ester is a derivative of L-Tyrosine, an amino acid that plays a crucial role in protein synthesis and neurotransmitter production
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosine, 3-hydroxy-alpha-methyl-, 2-(2,2-dimethyl-1-oxopropoxy)ethyl ester typically involves esterification reactions. One common method is the reaction of L-Tyrosine with an appropriate alcohol in the presence of a strong acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
L-Tyrosine, 3-hydroxy-alpha-methyl-, 2-(2,2-dimethyl-1-oxopropoxy)ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
L-Tyrosine, 3-hydroxy-alpha-methyl-, 2-(2,2-dimethyl-1-oxopropoxy)ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research focuses on its potential therapeutic effects, including its use as a prodrug to enhance the bioavailability of L-Tyrosine.
Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of L-Tyrosine, 3-hydroxy-alpha-methyl-, 2-(2,2-dimethyl-1-oxopropoxy)ethyl ester involves its conversion to L-Tyrosine in the body. This conversion allows it to participate in various biochemical pathways, including the synthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine. The compound’s molecular targets include enzymes involved in these pathways, such as tyrosine hydroxylase .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Tyrosine Methyl Ester: Similar in structure but with a methyl ester group instead of the 2-(2,2-dimethyl-1-oxopropoxy)ethyl ester group.
L-DOPA: A precursor to dopamine, similar in its role in neurotransmitter synthesis.
N-Acetyl-L-Tyrosine: Another derivative of L-Tyrosine with different pharmacokinetic properties.
Uniqueness
L-Tyrosine, 3-hydroxy-alpha-methyl-, 2-(2,2-dimethyl-1-oxopropoxy)ethyl ester is unique due to its specific ester group, which can influence its solubility, stability, and bioavailability. This makes it a valuable compound for targeted research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
90146-17-1 |
|---|---|
Molekularformel |
C17H25NO6 |
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
2-[(2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoyl]oxyethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C17H25NO6/c1-16(2,3)14(21)23-7-8-24-15(22)17(4,18)10-11-5-6-12(19)13(20)9-11/h5-6,9,19-20H,7-8,10,18H2,1-4H3/t17-/m0/s1 |
InChI-Schlüssel |
UTPGTTGOWOJSHU-KRWDZBQOSA-N |
Isomerische SMILES |
C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)OCCOC(=O)C(C)(C)C)N |
Kanonische SMILES |
CC(C)(C)C(=O)OCCOC(=O)C(C)(CC1=CC(=C(C=C1)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-[(Trichloromethyl)sulfanyl]benzoic acid](/img/structure/B12789903.png)









